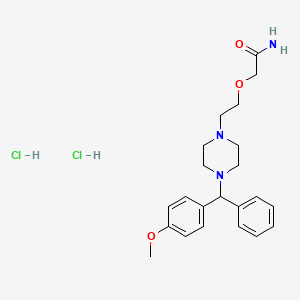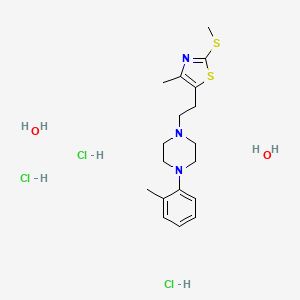
1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-methylphenyl)piperazine 3HCl dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-methylphenyl)piperazine 3HCl dihydrate is a complex organic compound that features a thiazole ring, a piperazine ring, and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-methylphenyl)piperazine 3HCl dihydrate typically involves multiple steps. The process begins with the formation of the thiazole ring, followed by the introduction of the piperazine and methylphenyl groups. The final product is obtained by crystallization with hydrochloric acid to form the 3HCl dihydrate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-methylphenyl)piperazine 3HCl dihydrate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions on the piperazine ring can introduce various functional groups.
Applications De Recherche Scientifique
1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-methylphenyl)piperazine 3HCl dihydrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-methylphenyl)piperazine 3HCl dihydrate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-chlorophenyl)piperazine
- 1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-fluorophenyl)piperazine
Uniqueness
1-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)-4-(2-methylphenyl)piperazine 3HCl dihydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring provides potential for diverse chemical reactions, while the piperazine and methylphenyl groups enhance its biological activity and selectivity.
Propriétés
Numéro CAS |
89663-36-5 |
|---|---|
Formule moléculaire |
C18H32Cl3N3O2S2 |
Poids moléculaire |
493.0 g/mol |
Nom IUPAC |
4-methyl-5-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-2-methylsulfanyl-1,3-thiazole;dihydrate;trihydrochloride |
InChI |
InChI=1S/C18H25N3S2.3ClH.2H2O/c1-14-6-4-5-7-16(14)21-12-10-20(11-13-21)9-8-17-15(2)19-18(22-3)23-17;;;;;/h4-7H,8-13H2,1-3H3;3*1H;2*1H2 |
Clé InChI |
XNHYUOMLQGLCAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)CCC3=C(N=C(S3)SC)C.O.O.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




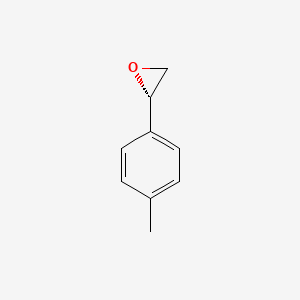
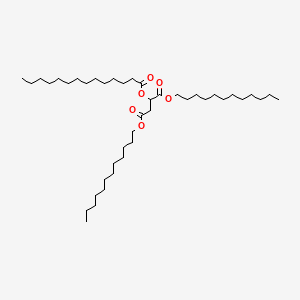




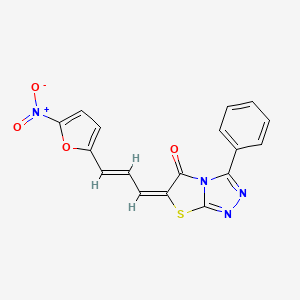
![5-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazin-1-yl]-1-pyrrolidin-1-ylpentan-1-one;(Z)-but-2-enedioic acid](/img/structure/B12756310.png)


